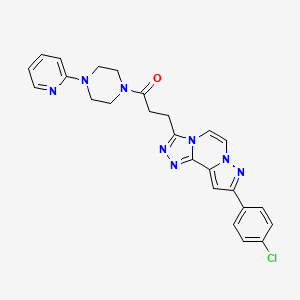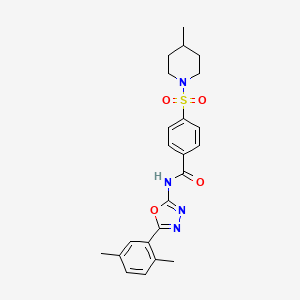
Chembl4542060
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s chemical name, its molecular formula, and its structure. It might also include information about its source or method of synthesis .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It might include the starting materials, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It might include information about the compound’s reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It might also include information about its spectral properties, such as its UV/Vis, IR, or NMR spectra .Applications De Recherche Scientifique
Large-scale Bioactivity Database for Drug Discovery
ChEMBL is a comprehensive Open Data database, providing extensive binding, functional, and ADMET information for a multitude of drug-like bioactive compounds. This resource is derived from manual abstraction of primary literature, curated and standardized for utility across chemical biology and drug discovery research. ChEMBL contains over 5.4 million bioactivity measurements, encompassing more than 1 million compounds and 5200 protein targets, making it a pivotal resource for drug discovery efforts (Gaulton et al., 2011).
Integration and Accessibility Enhancements
The ChEMBL database has evolved to include bioactivity data from new sources like neglected disease screening, crop protection data, drug metabolism, and patent bioactivity data. These expansions, alongside improvements like ontology-based annotations and the inclusion of clinical candidate targets, significantly enhance the database's applicability in drug discovery. ChEMBL's data can be accessed through various means, including web interfaces and RESTful web services, facilitating seamless integration into research workflows (Gaulton et al., 2016).
Crop Protection Bioassay Data
Expanding beyond human health, ChEMBL has integrated a vast dataset of bioactivity data relevant to crop protection research. This includes information on insecticidal, fungicidal, and herbicidal compounds and assays, broadening the database's utility to agricultural research. Such integration showcases ChEMBL's versatility in supporting scientific inquiries across different domains (Gaulton et al., 2015).
Direct Deposition and Enhanced Data Capture
ChEMBL has introduced a new data deposition system allowing for the updating of datasets and deposition of supplementary data. This system, alongside a redesigned web interface, improves the capture and representation of assay details, enhancing the database's reliability and user experience. These advancements facilitate a more robust and dynamic repository of bioassay data, critical for ongoing scientific research (Mendez et al., 2018).
Streamlining Access to Drug Discovery Data
The ChEMBL web services have been updated to provide more comprehensive access to the underlying bioactivity, molecule, target, and drug data. Alongside data-focused services, utility services offer access to common cheminformatics methods, supporting the development of applications and workflows pertinent to drug discovery and chemical biology. This streamlined access underscores ChEMBL's role in facilitating innovative drug discovery research (Davies et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN8O/c26-19-6-4-18(5-7-19)20-17-21-25-29-28-23(33(25)15-16-34(21)30-20)8-9-24(35)32-13-11-31(12-14-32)22-3-1-2-10-27-22/h1-7,10,15-17H,8-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRRPSPBDBVIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC3=NN=C4N3C=CN5C4=CC(=N5)C6=CC=C(C=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[9-(4-Chlorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(2-pyridyl)piperazino]-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2861680.png)

![7-methyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2861682.png)
![N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2861685.png)




![N-(3,4-difluorophenyl)-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2861691.png)
![ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate](/img/structure/B2861693.png)
![2-[2-[(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2861694.png)